4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole
Description
4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazole ring, a benzodioxole moiety, and a methylsulfinyl group, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
4-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O3S/c1-20(17)10-15-14-6-16(10)5-7-3-2-4-8-9(7)19-11(12,13)18-8/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPANWUAWDEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NN=CN1CC2=C3C(=CC=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethane in the presence of a base such as potassium carbonate.
Attachment of the Benzodioxole to the Triazole Ring: This step involves the reaction of the benzodioxole derivative with a triazole precursor under conditions that promote nucleophilic substitution.
Introduction of the Methylsulfinyl Group: The final step includes the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.
Reduction: The compound can be reduced to remove the methylsulfinyl group, yielding a simpler triazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the triazole derivative without the methylsulfinyl group.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The benzodioxole moiety may enhance binding affinity and specificity, while the methylsulfinyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Fludioxonil: A fungicide with a similar benzodioxole structure.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
4-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-methylsulfinyl-1,2,4-triazole is unique due to its combination of a triazole ring, benzodioxole moiety, and methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
